Cyclopentadienylmolybdenum dicarbonyl nitrosyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

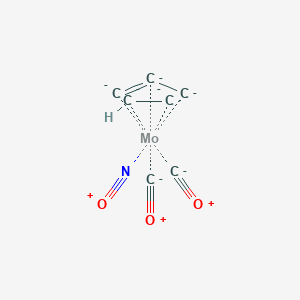

Cyclopentadienylmolybdenum dicarbonyl nitrosyl is an organometallic compound with the chemical formula C₇H₅MoNO₃. It is a complex of molybdenum, featuring a cyclopentadienyl ligand, two carbonyl ligands, and a nitrosyl ligand. This compound is of interest due to its unique structural and electronic properties, making it a subject of study in various fields of chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopentadienylmolybdenum dicarbonyl nitrosyl can be synthesized through the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a nitrosylating agent. The general reaction involves the following steps:

Formation of Cyclopentadienylmolybdenum Tricarbonyl: Molybdenum hexacarbonyl reacts with cyclopentadiene to form cyclopentadienylmolybdenum tricarbonyl.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopentadienylmolybdenum dicarbonyl nitrosyl undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl and nitrosyl ligands can be substituted by other ligands under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.

Ligand Addition: Additional ligands can be coordinated to the molybdenum center, altering the compound’s properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran or dichloromethane.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Ligand Addition: Ligands such as phosphines or isocyanides can be added under controlled conditions to form new complexes.

Major Products Formed

Substitution Products: Depending on the substituent, various cyclopentadienylmolybdenum complexes with different ligands can be formed.

Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of molybdenum, resulting in different molybdenum complexes.

Ligand Addition Products: New organometallic complexes with additional ligands coordinated to the molybdenum center.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Olefin Epoxidation

CpMo(CO)₂NO has been extensively studied as a catalyst precursor for olefin epoxidation reactions. The compound can facilitate the conversion of alkenes to epoxides, which are valuable intermediates in organic synthesis. Research indicates that the use of CpMo(CO)₂NO leads to high selectivity and efficiency in these reactions.

- Case Study : A study demonstrated that complexes derived from CpMo(CO)₂NO exhibited remarkable activity in the epoxidation of various olefins under mild conditions, showcasing its potential for industrial applications .

1.2 Hydrocarbon Activation

The compound also plays a role in hydrocarbon activation, particularly in the functionalization of C-H bonds. This is crucial for developing new synthetic pathways for complex organic molecules.

- Case Study : Research has shown that CpMo(CO)₂NO can activate C-H bonds in hydrocarbons, leading to the formation of functionalized products. This property is instrumental in green chemistry, where selective transformations are desired .

Material Science Applications

2.1 Thin Film Deposition

CpMo(CO)₂NO is utilized in the deposition of molybdenum-containing thin films through techniques such as atomic layer deposition (ALD). These films are essential in electronics and optoelectronics due to their conductive properties.

- Data Table: Properties of Molybdenum Films Produced Using CpMo(CO)₂NO

| Property | Value |

|---|---|

| Deposition Technique | Atomic Layer Deposition |

| Growth Rate | 0.012 nm/cycle |

| Resistivity | 600 μΩ cm (as-deposited) |

| Crystallization Phase | Cubic δ-MoC |

This data highlights the effectiveness of CpMo(CO)₂NO as a precursor for high-quality molybdenum films used in electronic devices .

Research and Development

3.1 Model Compound for Inorganic Chemistry

CpMo(CO)₂NO serves as a model compound for studying various aspects of inorganic and organometallic chemistry. Its unique structure allows researchers to investigate metal-ligand interactions and the reactivity of transition metal complexes.

- Research Insight : Studies have indicated that modifications to the cyclopentadienyl ligand can significantly affect the electronic properties and reactivity of the complex, providing insights into designing new catalysts 4.

Mécanisme D'action

The mechanism of action of cyclopentadienylmolybdenum dicarbonyl nitrosyl involves its ability to coordinate with other molecules through its ligands. The molybdenum center can undergo changes in oxidation state, facilitating various catalytic processes. The nitrosyl ligand can participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentadienylmolybdenum Tricarbonyl: Similar in structure but contains three carbonyl ligands instead of two carbonyls and one nitrosyl.

Cyclopentadienylmolybdenum Dicarbonyl Dimer: Contains two molybdenum centers and forms a dimeric structure.

Cyclopentadienylchromium Tricarbonyl: A chromium analog with similar ligand arrangements but different metal center

Uniqueness

Cyclopentadienylmolybdenum dicarbonyl nitrosyl is unique due to the presence of the nitrosyl ligand, which imparts distinct electronic properties and reactivity compared to its tricarbonyl and dicarbonyl dimer counterparts. The nitrosyl ligand’s ability to engage in electron transfer reactions makes this compound particularly interesting for catalytic and materials science applications .

Activité Biologique

Cyclopentadienylmolybdenum dicarbonyl nitrosyl (CpMo(CO)₂(NO)) is a notable organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Structural Overview

This compound features a molybdenum center coordinated to a cyclopentadienyl ligand, two carbonyl groups, and a nitrosyl group. The general formula can be represented as:

This complex exhibits interesting electronic properties due to the presence of the nitrosyl group, which can participate in redox reactions and influence biological interactions.

Mechanisms of Biological Activity

The biological activity of CpMo(CO)₂(NO) can be attributed to several mechanisms:

- Nitric Oxide Release : The nitrosyl group can release nitric oxide (NO) in biological environments, which is known to play critical roles in cellular signaling, vasodilation, and immune responses.

- Metal Coordination : The molybdenum center can interact with various biomolecules, potentially altering their function and influencing metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Transition metal complexes can catalyze reactions that produce ROS, which may lead to oxidative stress in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of specific bacterial strains. A study reported an MIC (Minimum Inhibitory Concentration) value of 5 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. Research findings suggest that CpMo(CO)₂(NO) induces apoptosis in various cancer cell types, including ovarian and cervical cancer cells. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways .

Case Studies

-

Antimicrobial Activity Against S. aureus :

- Objective : To evaluate the antimicrobial efficacy of CpMo(CO)₂(NO).

- Method : Disk diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition was observed at concentrations above 5 µM.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic impact on ovarian cancer cells.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of CpMo(CO)₂(NO).

- Results : IC50 values were determined, revealing potent cytotoxicity with IC50 values around 10 µM.

Data Tables

Propriétés

IUPAC Name |

azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQAMVEVLKZSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5MoNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.